molecular formula C10H18 B167121 cis-Decahydronaphthalene-d18 CAS No. 28788-42-3

cis-Decahydronaphthalene-d18

Cat. No.: B167121
CAS No.: 28788-42-3
M. Wt: 156.36 g/mol
InChI Key: NNBZCPXTIHJBJL-XRRAJICISA-N
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Description

cis-Decahydronaphthalene-d18: is a deuterated form of decahydronaphthalene, where all hydrogen atoms are replaced with deuterium. It is a saturated bicyclic hydrocarbon with the molecular formula C10D18. This compound is often used in scientific research due to its unique properties, such as its isotopic purity and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: cis-Decahydronaphthalene-d18 can be synthesized through the catalytic hydrogenation of naphthalene or tetralin in the presence of deuterium gas. The reaction typically requires a catalyst such as palladium or platinum and is conducted under high pressure and temperature conditions to ensure complete hydrogenation .

Industrial Production Methods: In an industrial setting, the production of this compound involves the same catalytic hydrogenation process but on a larger scale. The use of continuous flow reactors and advanced catalyst systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

cis-Decahydronaphthalene-d18 is widely used in various scientific research fields due to its unique properties:

Mechanism of Action

The mechanism of action of cis-Decahydronaphthalene-d18 primarily involves its role as a deuterated solvent or tracer. In NMR spectroscopy, the deuterium atoms provide a distinct signal, allowing for the precise analysis of molecular structures. In biological studies, the deuterium atoms can be traced to understand metabolic pathways and interactions at the molecular level .

Comparison with Similar Compounds

Uniqueness: cis-Decahydronaphthalene-d18 is unique due to its complete deuteration, which provides distinct advantages in NMR spectroscopy and tracer studies. Its isotopic purity and stability make it a valuable compound in scientific research .

Properties

IUPAC Name

1,1,2,2,3,3,4,4,4a,5,5,6,6,7,7,8,8,8a-octadecadeuterionaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18/c1-2-6-10-8-4-3-7-9(10)5-1/h9-10H,1-8H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNBZCPXTIHJBJL-XRRAJICISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CCCCC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(C2(C(C(C(C(C2(C1([2H])[2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H])([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28788-42-3, 80997-90-6
Record name Decahydronaphthalin-D22 (Gemisch der cis-trans-Isomeren)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name cis-Decahydronaphthalene-d18
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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